molecular formula C19H24N4O3 B5528452 (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5528452
M. Wt: 356.4 g/mol
InChI Key: RNPAAFUMFIMFSB-LSDHHAIUSA-N
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Description

(1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the furan and imidazole moieties: These groups are introduced via nucleophilic substitution and coupling reactions.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole moieties.

    Reduction: Reduction reactions can modify the bicyclic core or the functional groups attached to it.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions used but can include various derivatives with modified functional groups, which may have different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may also serve as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as drug candidates for treating various diseases, including infections and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-butyl-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-ethyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of (1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific bicyclic structure and the presence of both furan and imidazole moieties. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-2-8-23-15-4-3-14(18(23)24)10-22(11-15)19(25)17-6-5-16(26-17)12-21-9-7-20-13-21/h5-7,9,13-15H,2-4,8,10-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPAAFUMFIMFSB-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(O3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(O3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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